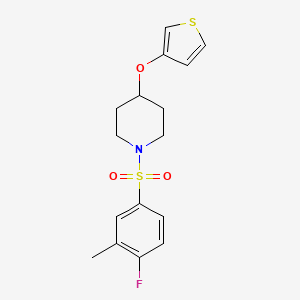

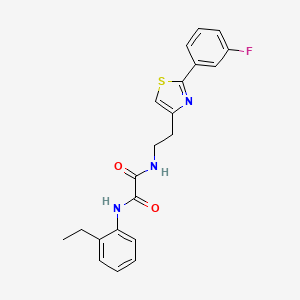

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)thiourea, also known as DMTU, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. DMTU is a thiourea derivative that has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for further investigation in the field of medicine and biochemistry.

Applications De Recherche Scientifique

Reaction Mechanisms and Synthesis

Eschenmoser Coupling Reaction and Ring Transformation : A study by Kammel et al. (2015) discussed reactions involving thiourea and 3-bromo-1,3-dihydro-2H-indol-2-one, resulting in unexpected products through an Eschenmoser coupling reaction. This highlights the compound's potential in synthetic chemistry and reaction mechanism studies (Kammel, Tarabová, Růžičková, & Hanusek, 2015).

Synthesis of Novel Derivatives : A synthesis process involving dimethyl acetone-1,3-dicarboxylate, thiourea, and other compounds to produce novel derivatives was presented by Žugelj et al. (2009). This illustrates the compound's role in synthesizing new chemical entities (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).

Preparation of Heterocyclic Compounds : Kalshetty et al. (2012) discussed the synthesis of various heterocyclic compounds using indole derivatives. This demonstrates the utility of thiourea compounds in creating diverse molecular structures (Kalshetty, Gani, & Kalashetti, 2012).

Organocatalyst Applications : Najda-Mocarska et al. (2018) explored modified thiourea organocatalysts for Friedel–Crafts alkylation, showcasing its potential in catalysis and organic synthesis (Najda-Mocarska, Zakaszewska, Janikowska, & Makowiec, 2018).

Biological Applications

Antiparkinsonian Activity : Azam et al. (2009) synthesized thiourea derivatives and evaluated their antiparkinsonian activity. This underscores the compound's potential in medicinal chemistry and drug development (Azam, Alkskas, & Ahmed, 2009).

Antimicrobial Study : Ahyak et al. (2016) synthesized new thiourea derivatives and assessed their antimicrobial properties. This research highlights the compound's role in developing new antimicrobial agents (Ahyak, Rohadi, Ngah, Yamin, & Hasbullah, 2016).

Antiproliferative Activity : Ghorab et al. (2013) tested thiophene and thienopyrimidine derivatives, including thiourea compounds, for their antiproliferative activity on cancer cell lines. This suggests the compound's relevance in cancer research (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013).

Herbicidal Activities : Research by Fu-b (2014) on acyl thiourea derivatives demonstrated significant herbicidal activities, indicating the compound's potential in agricultural chemistry (Fu-b, 2014).

Other Applications

5-HT1D Receptor Agonist Properties : Barf et al. (1996) explored the properties of novel indolyethylamines, including their affinity to 5-HT1D receptors. This research opens doors to neuropharmacological applications (Barf, de Boer, Wikström, Peroutka, Swensson, Ennis, Ghazal, Mcguire, & Smith, 1996).

Molecular Docking and DNA Binding Studies : Mushtaque et al. (2016) conducted molecular docking, DNA binding, and cytotoxicity studies of a new thiourea compound, highlighting its relevance in molecular biology and drug design (Mushtaque, Jahan, Ali, Khan, Khan, Sahay, & Kesarwani, 2016).

Propriétés

IUPAC Name |

1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3OS/c1-13-7-8-19-18(11-13)17(14(2)22-19)9-10-21-20(25)23-15-5-4-6-16(12-15)24-3/h4-8,11-12,22H,9-10H2,1-3H3,(H2,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBUNFDRUZMPOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2CCNC(=S)NC3=CC(=CC=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2506824.png)

![3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506828.png)

![diethyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2506832.png)

![6-Methyl-3-(4-methylphenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2506834.png)

![1-Methyl-4-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B2506835.png)

![3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromoquinazoline-2,4(1H,3H)-dione](/img/structure/B2506836.png)

![3-methoxy-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/no-structure.png)

![(1s,3s)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2506842.png)

![N-(2,4-difluorophenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2506843.png)

![3-Aminofuro[2,3-b]pyridine-2-carboxamide](/img/structure/B2506844.png)